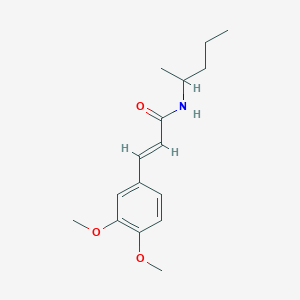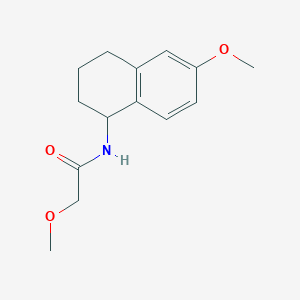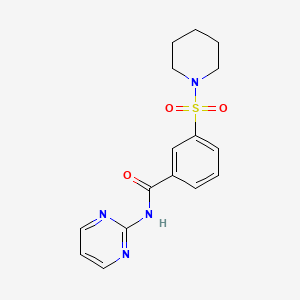
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide interacts with biological molecules through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This compound has been shown to bind to proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and alteration of gene expression. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for studying complex biological systems. However, this compound can also be toxic to cells at high concentrations, limiting its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, including the development of new drugs and therapies for a variety of diseases. This compound could also be used to study the molecular mechanisms of aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound as a tool for scientific research.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acryloyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acrylamide.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug design. This compound has also been used to investigate the molecular mechanisms of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-6-12(2)17-16(18)10-8-13-7-9-14(19-3)15(11-13)20-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNRJHWTHWWEKN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-2-thiophenecarboxylate](/img/structure/B5340807.png)


![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5340822.png)
![N-(2,6-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5340829.png)

![methyl 2-[5-(5-bromo-2,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340843.png)
![3-cyclopentyl-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5340844.png)

![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5340866.png)
![ethyl 2-({3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5340868.png)
![3-(2-{[1,1-dimethyl-2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5340870.png)
![N-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]-2-pyrimidinamine](/img/structure/B5340873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5340877.png)